molecular formula C17H16N4O4S B2753691 2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid CAS No. 872694-58-1

2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid

Cat. No.: B2753691
CAS No.: 872694-58-1
M. Wt: 372.4
InChI Key: JYWHEOVNVUGURJ-UHFFFAOYSA-N
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Description

2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with another pyrimidine ring and a sulfanylacetic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to achieve the desired product with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the sulfanylacetic acid moiety, which imparts unique chemical and biological properties .

Properties

IUPAC Name

2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-9-4-6-10(7-5-9)13-18-14-12(15(19-13)26-8-11(22)23)16(24)21(3)17(25)20(14)2/h4-7H,8H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWHEOVNVUGURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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